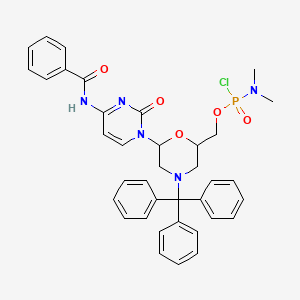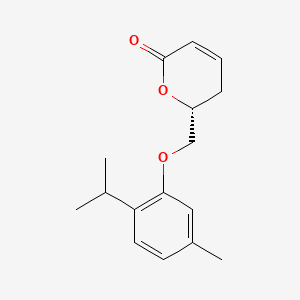
21-Acetyloxy Budesonide-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Acetyloxy Budesonide-d8 is a deuterated derivative of Budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is often used in research settings to study the metabolism and distribution of Budesonide in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetyloxy Budesonide-d8 typically involves the deuteration of Budesonide. The process begins with the preparation of Budesonide, which is then subjected to deuterium exchange reactions. The key steps include:
Deuterium Exchange: Budesonide is reacted with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Acetylation: The deuterated Budesonide is then acetylated using acetic anhydride in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. Parameters such as flow rate, temperature, and residence time are optimized to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
21-Acetyloxy Budesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
21-Acetyloxy Budesonide-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Budesonide.
Biology: Employed in metabolic studies to understand the biotransformation of Budesonide in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and elimination of Budesonide in the body.
Industry: Applied in the development of new formulations and drug delivery systems for Budesonide.
Wirkmechanismus
The mechanism of action of 21-Acetyloxy Budesonide-d8 is similar to that of Budesonide. It exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The molecular targets include various inflammatory mediators and pathways involved in immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6β-Hydroxy 21-Acetyloxy Budesonide-d8
- Budesonide 21-Butyrate
- Budesonide 6-beta-Hydroxy
Comparison
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies. Compared to other similar compounds, it offers better insights into the pharmacokinetics and metabolism of Budesonide, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C27H36O7 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1/i1D3,5D2,6D2,23D |
InChI-Schlüssel |
QZIYSFVNRMBENV-FTZHOXAGSA-N |
Isomerische SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



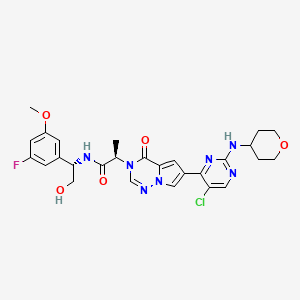
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

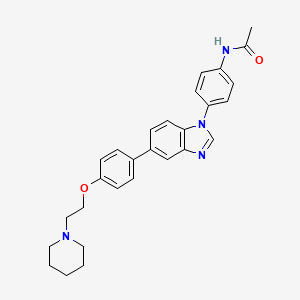
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
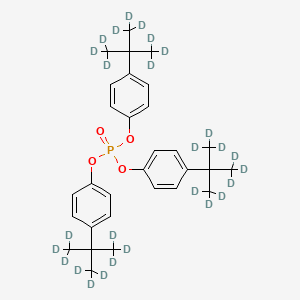

![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
